iHCK-37

Description

BenchChem offers high-quality iHCK-37 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about iHCK-37 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

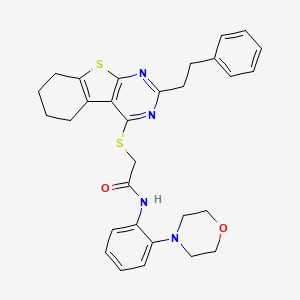

IUPAC Name |

N-(2-morpholin-4-ylphenyl)-2-[[2-(2-phenylethyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl]sulfanyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H32N4O2S2/c35-27(31-23-11-5-6-12-24(23)34-16-18-36-19-17-34)20-37-29-28-22-10-4-7-13-25(22)38-30(28)33-26(32-29)15-14-21-8-2-1-3-9-21/h1-3,5-6,8-9,11-12H,4,7,10,13-20H2,(H,31,35) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBVMBFMOYYGDEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C3=C(S2)N=C(N=C3SCC(=O)NC4=CC=CC=C4N5CCOCC5)CCC6=CC=CC=C6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H32N4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

544.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

iHCK-37: A Selective Hematopoietic Cell Kinase (HCK) Inhibitor for Oncological Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Hematopoietic Cell Kinase (HCK), a member of the Src family of cytoplasmic tyrosine kinases, is a critical mediator in the signaling pathways of myeloid and B-lymphocyte cell lineages.[1] Its over-activation is implicated in various malignancies, including acute myeloid leukemia (AML) and certain solid tumors, by promoting cell proliferation and survival.[1][2] iHCK-37 (also known as ASN05260065) has emerged as a potent and selective inhibitor of HCK, demonstrating significant anti-neoplastic activity.[3][4] This document provides a comprehensive technical overview of iHCK-37, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for its evaluation, and visualizations of its effects on key signaling pathways.

Introduction to HCK and its Role in Cancer

HCK is a non-receptor tyrosine kinase that plays a pivotal role in signal transduction downstream of various cell surface receptors, including receptor tyrosine kinases like EGFR and PDGFR.[1][5] In cancer, deregulated HCK activity contributes to tumor initiation and progression through multiple mechanisms:

-

Activation of Pro-Survival Signaling: HCK activates downstream pathways such as MAPK/ERK, PI3K/AKT, and STAT3, which are crucial for cell proliferation, growth, and survival.[1][5][6]

-

Interaction with Oncogenic Fusion Proteins: HCK can physically associate with oncogenic fusion proteins like BCR/ABL, leading to persistent activation of pro-growth signaling.[1][5]

-

Modulation of the Tumor Microenvironment: HCK is involved in inflammatory signaling, augmenting the release of cytokines like TNFα, IL-1β, and IL-6 from macrophages. This can create a tumor-promoting inflammatory environment.[1][7]

The selective inhibition of HCK therefore presents a promising therapeutic strategy to counteract these oncogenic processes.[1][8]

iHCK-37: A Selective HCK Inhibitor

iHCK-37 is a small molecule inhibitor designed to selectively target HCK.[6] Its chemical formula is C30H32N4O2S2 with a molecular weight of 544.73 g/mol .[9]

Mechanism of Action

iHCK-37 exerts its anti-neoplastic effects by directly inhibiting the kinase activity of HCK. This leads to the downregulation of key downstream signaling pathways that are often hyperactivated in cancer cells. Specifically, treatment with iHCK-37 has been shown to reduce the phosphorylation of ERK and AKT, key components of the MAPK/ERK and PI3K/AKT pathways, respectively.[6][10][11] The inhibition of these pathways ultimately leads to cell cycle arrest, induction of apoptosis, and a reduction in cell viability in malignant cells.[6]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for iHCK-37.

Table 1: Inhibitory and Anti-Viral Activity of iHCK-37

| Parameter | Value | Reference |

| Ki (HCK) | 0.22 µM | [3][4] |

| EC50 (HIV-1 Replication) | 12.9 µM | [3][4] |

Table 2: In Vitro Anti-proliferative Activity of iHCK-37 (GI50)

| Cell Line | Cancer Type | GI50 (µM) | Reference |

| HL-60 | Acute Promyelocytic Leukemia | 5.0 - 5.8 | [3] |

| KG1a | Acute Myeloid Leukemia | 5.0 - 5.8 | [3] |

| U937 | Histiocytic Lymphoma | 5.0 - 5.8 | [3] |

| HEL | Erythroleukemia | 9.1 - 19.2 | [3] |

| K562 | Chronic Myeloid Leukemia | 9.1 - 19.2 | [3] |

| KU-812 | Human Leukemia | 66.5 | [4] |

Signaling Pathways and Experimental Workflows

HCK Signaling Pathway Inhibition by iHCK-37

The following diagram illustrates the central role of HCK in activating pro-survival pathways and how iHCK-37 intervenes.

Caption: HCK signaling pathway and the inhibitory action of iHCK-37.

General Experimental Workflow for Evaluating iHCK-37

This diagram outlines a typical workflow for assessing the in vitro efficacy of iHCK-37.

Caption: A typical in vitro experimental workflow for iHCK-37.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for the evaluation of iHCK-37.

Cell Viability Assay (MTT Assay)

This protocol is designed to assess the effect of iHCK-37 on the viability of leukemia cell lines.

-

Cell Seeding: Seed leukemia cell lines (e.g., KG1a, HL-60) in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium.

-

Drug Treatment: After 24 hours, treat the cells with various concentrations of iHCK-37 (e.g., 0.1, 1, 5, 10, 20 µM) or vehicle control (DMSO).[12] A typical treatment duration is 48 hours.[6]

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C in a humidified atmosphere.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The GI50 value can be determined by plotting cell viability against the log of the inhibitor concentration.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol quantifies the induction of apoptosis by iHCK-37.

-

Cell Treatment: Seed cells in a 6-well plate and treat with iHCK-37 at the desired concentrations for 48 hours.[13]

-

Cell Harvesting: Harvest the cells by centrifugation at 300 x g for 5 minutes and wash twice with ice-cold PBS.

-

Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within 1 hour of staining. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Western Blot Analysis for Protein Phosphorylation

This protocol is used to determine the effect of iHCK-37 on the phosphorylation status of HCK and its downstream targets.

-

Cell Lysis: After treatment with iHCK-37 for a specified time (e.g., 48 hours), wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[6]

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against p-HCK, HCK, p-ERK, ERK, p-AKT, and AKT overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Chemotaxis Assay (Transwell Assay)

This protocol assesses the impact of iHCK-37 on cancer cell migration.[11]

-

Cell Pretreatment: Pre-treat leukemia cells (e.g., KG1a, U937) with iHCK-37 (e.g., 3, 6, 9 µM) or vehicle for 48 hours.[11]

-

Assay Setup: Place 24-well Transwell inserts (8 µm pore size) into the wells of a 24-well plate. Add medium containing a chemoattractant (e.g., 100 ng/mL CXCL12) to the lower chamber.[11]

-

Cell Seeding: Seed the pre-treated cells in the upper chamber in serum-free medium.

-

Incubation: Incubate the plate at 37°C for a period that allows for cell migration (e.g., 4-24 hours).

-

Cell Staining and Counting: Remove non-migrated cells from the top of the insert with a cotton swab. Fix and stain the migrated cells on the bottom of the membrane with a crystal violet solution.

-

Quantification: Elute the stain and measure the absorbance, or count the number of migrated cells in several microscopic fields.

Conclusion

iHCK-37 is a valuable research tool for investigating the role of HCK in cancer and other diseases. Its selectivity and potent inhibitory activity make it a strong candidate for further pre-clinical and clinical development.[8][10] The data and protocols presented in this guide provide a solid foundation for researchers to design and execute experiments aimed at further elucidating the therapeutic potential of HCK inhibition. The ability of iHCK-37 to modulate key oncogenic signaling pathways highlights its promise as a targeted therapy, particularly in hematological malignancies.[6][10]

References

- 1. oncotarget.com [oncotarget.com]

- 2. Hematopoietic cell kinase (HCK) as a therapeutic target in immune and cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. iHCK-37 | Hck inhibitor | Probechem Biochemicals [probechem.com]

- 5. researchgate.net [researchgate.net]

- 6. Novel inhibitor of hematopoietic cell kinase as a potential therapeutic agent for acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Recent advances in hematopoietic cell kinase in cancer progression: Mechanisms and inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. iHCK-37 Datasheet DC Chemicals [dcchemicals.com]

- 10. Novel inhibitor of hematopoietic cell kinase as a potential therapeutic agent for acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Hematopoietic Cell Kinase (HCK) Is a Player of the Crosstalk Between Hematopoietic Cells and Bone Marrow Niche Through CXCL12/CXCR4 Axis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

The Role of iHCK-37 in Inhibiting HIV-1 Replication: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: The Human Immunodeficiency Virus Type 1 (HIV-1) continues to be a global health challenge, necessitating the exploration of novel therapeutic targets. One such target is the Hematopoietic Cell Kinase (Hck), a member of the Src family of non-receptor tyrosine kinases. Hck is implicated in HIV-1 pathogenesis through its interaction with the viral accessory protein Nef, which promotes viral replication and infectivity.[1][2] This document provides a detailed overview of iHCK-37, a potent and specific Hck inhibitor, and its role in blocking HIV-1 replication. We present quantitative data on its inhibitory activity, delineate its mechanism of action through key signaling pathways, and provide representative experimental protocols for its evaluation.

Quantitative Analysis of iHCK-37 Inhibitory Activity

iHCK-37 (also known as ASN05260065) has been identified as a specific inhibitor of Hck, demonstrating efficacy in blocking HIV-1 replication.[3] The key quantitative metrics for its activity are summarized below.

| Parameter | Description | Value | Reference |

| Ki | Inhibitory constant against Hck | 0.22 µM | [3] |

| EC50 | Half-maximal effective concentration for blocking HIV-1 viral replication | 12.9 µM | [3] |

Mechanism of Action: Hck-Mediated Signaling in HIV-1 Replication

The HIV-1 accessory protein Nef is critical for viral pathogenesis and enhances the infectivity of progeny viruses.[2] Nef lacks its own catalytic activity and functions by hijacking host cell signaling pathways. A key interaction is its binding to and subsequent activation of Hck.[1][2] Activated Hck, in turn, triggers downstream signaling cascades, including the PI3K/AKT and MAPK/ERK pathways, which are known to be involved in cell survival, proliferation, and processes that can support viral replication.[4][5][6]

iHCK-37 exerts its anti-HIV-1 effect by directly inhibiting Hck. This inhibition prevents the phosphorylation and activation of downstream effectors like AKT and ERK, thereby disrupting the cellular environment conducive to viral replication.[4][5][7]

Caption: HIV-1 Nef activates Hck, promoting replication via PI3K/AKT and MAPK/ERK pathways, which iHCK-37 inhibits.

Experimental Protocols

This section details key methodologies for assessing the anti-HIV-1 activity of iHCK-37.

Protocol for HIV-1 Replication Inhibition Assay

This protocol describes a standard method for quantifying the inhibition of HIV-1 replication in a cell culture model by measuring the viral p24 antigen.

Objective: To determine the EC50 value of iHCK-37 against HIV-1.

Materials:

-

CEM-GXR T-cell line (or other susceptible cell lines like TZM-bl).

-

HIV-1 laboratory-adapted strain (e.g., HIV-1 IIIB).

-

iHCK-37 compound.

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS, penicillin/streptomycin).

-

96-well cell culture plates.

-

HIV-1 p24 Antigen ELISA kit.

-

CO2 incubator (37°C, 5% CO2).

Methodology:

-

Cell Seeding: Seed CEM-GXR cells into a 96-well plate at a density of 5 x 10^4 cells per well in 100 µL of culture medium.

-

Compound Preparation: Prepare a serial dilution of iHCK-37 in culture medium.

-

Treatment: Add 50 µL of the diluted iHCK-37 to the appropriate wells. Include wells with no compound as an untreated virus control and wells with cells only as a negative control.

-

Infection: Add 50 µL of HIV-1 stock (at a pre-determined dilution to ensure measurable infection) to all wells except the negative control.

-

Incubation: Incubate the plate for 6-7 days at 37°C in a 5% CO2 incubator.

-

Supernatant Collection: After incubation, centrifuge the plate to pellet the cells and carefully collect the culture supernatant.

-

p24 ELISA: Quantify the amount of HIV-1 p24 antigen in the supernatant using a commercial ELISA kit, following the manufacturer’s instructions.[8][9]

-

Data Analysis: Calculate the percentage of inhibition for each concentration of iHCK-37 relative to the untreated virus control. Determine the EC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Protocol for Western Blot Analysis of Pathway Inhibition

This protocol is for verifying that iHCK-37 inhibits the Hck-mediated signaling pathway by assessing the phosphorylation status of downstream proteins ERK and AKT.

Objective: To confirm the downregulation of p-ERK and p-AKT in response to iHCK-37 treatment.

Materials:

-

Leukemia cell lines with high Hck expression (e.g., KG1a, U937).[6]

-

iHCK-37 compound.

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

Protein quantification assay (e.g., BCA assay).

-

SDS-PAGE gels, transfer apparatus, and PVDF membranes.

-

Primary antibodies: anti-p-HCK, anti-HCK, anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, and a loading control (e.g., anti-β-actin or anti-GAPDH).

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate.

Methodology:

-

Cell Treatment: Culture KG1a or U937 cells and treat with varying concentrations of iHCK-37 (e.g., 3-9 µM) for 24-48 hours.[3][6] Include an untreated control.

-

Cell Lysis: Harvest and wash the cells, then lyse them on ice using lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (p-HCK, p-ERK, p-AKT, and total proteins) overnight at 4°C.

-

Washing and Secondary Antibody: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, apply a chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels to determine the extent of inhibition.[5]

Experimental and Analytical Workflow

The overall process for evaluating a potential HIV-1 inhibitor like iHCK-37 involves a logical flow from initial screening to mechanism confirmation.

Caption: Workflow for testing iHCK-37: from cell-based HIV-1 inhibition assays to mechanism of action studies.

Conclusion

iHCK-37 is a specific inhibitor of Hematopoietic Cell Kinase that effectively blocks HIV-1 replication with an EC50 of 12.9 µM.[3] Its mechanism of action is rooted in the disruption of the HIV-1 Nef-Hck interaction, which is crucial for the activation of pro-viral signaling pathways such as PI3K/AKT and MAPK/ERK.[1][2][4][5] By inhibiting Hck, iHCK-37 prevents the downstream signaling required for efficient viral replication. The data and protocols presented herein establish Hck as a viable therapeutic target for HIV-1 and position iHCK-37 as a promising lead compound for the development of novel anti-retroviral agents.

References

- 1. eurekaselect.com [eurekaselect.com]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. Novel inhibitor of hematopoietic cell kinase as a potential therapeutic agent for acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Hematopoietic Cell Kinase (HCK) Is a Player of the Crosstalk Between Hematopoietic Cells and Bone Marrow Niche Through CXCL12/CXCR4 Axis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel inhibitor of hematopoietic cell kinase as a potential therapeutic agent for acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inhibition of human immunodeficiency virus type 1 replication in latently infected cells by a novel IkappaB kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Advances in Developing HIV-1 Viral Load Assays for Resource-Limited Settings - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of iHCK-37 on the MAPK/ERK Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of iHCK-37, a novel and specific inhibitor of Hematopoietic Cell Kinase (HCK), on the Mitogen-Activated Protein Kinase/Extracellular signal-regulated kinase (MAPK/ERK) signaling pathway. This document outlines the mechanism of action, presents quantitative data from relevant studies, details experimental protocols for assessing the compound's effects, and provides visual representations of the signaling cascade and experimental workflows.

Introduction: iHCK-37 and the MAPK/ERK Signaling Pathway

Hematopoietic Cell Kinase (HCK) is a member of the Src family of protein-tyrosine kinases, predominantly expressed in hematopoietic cells.[1] HCK is implicated in various cellular processes, including proliferation, differentiation, and survival.[2] In the context of hematological malignancies such as Acute Myeloid Leukemia (AML) and Myelodysplastic Syndromes (MDS), HCK is often overexpressed and contributes to the oncogenic process.[3]

The MAPK/ERK pathway is a crucial signaling cascade that regulates a wide array of cellular functions, including cell growth, proliferation, and differentiation.[3][4] Dysregulation of this pathway is a common feature in many cancers, making it a key target for therapeutic intervention.[5]

iHCK-37 (also known as ASN05260065) is a potent and specific inhibitor of HCK with a Ki value of 0.22 μM.[6] Research has demonstrated that iHCK-37 exerts its anti-neoplastic activity by, at least in part, downregulating the MAPK/ERK signaling pathway.[2][3] This guide will delve into the specifics of this interaction.

Mechanism of Action: iHCK-37's Inhibition of MAPK/ERK Signaling

iHCK-37 functions as a selective inhibitor of HCK. By binding to HCK, it prevents its activation and downstream signaling. One of the key pathways affected by HCK inhibition is the MAPK/ERK cascade. The inhibition of HCK by iHCK-37 leads to a reduction in the phosphorylation of ERK (p-ERK), a critical step in the activation of this pathway.[6][7] This deactivation of the MAPK/ERK pathway contributes to the anti-leukemic effects of iHCK-37, which include reduced cell viability, cell cycle arrest, and induction of apoptosis.[3]

The inhibitory effect of iHCK-37 on the MAPK/ERK pathway has been observed in various leukemia cell lines, demonstrating a dose-dependent reduction in the levels of phosphorylated ERK.[6]

Caption: iHCK-37 inhibits HCK, leading to the downregulation of the MAPK/ERK signaling pathway.

Quantitative Data: Efficacy of iHCK-37

The anti-proliferative activity and the inhibitory effect of iHCK-37 on the MAPK/ERK pathway have been quantified in several studies. The following tables summarize the key findings.

Table 1: In Vitro Anti-proliferative Activity of iHCK-37

| Cell Line | Cancer Type | GI50 (µM) | Reference |

| HL-60 | Acute Promyelocytic Leukemia | 5.0 - 5.8 | [6] |

| KG1a | Acute Myeloid Leukemia | 5.0 - 5.8 | [6] |

| U937 | Histiocytic Lymphoma | 5.0 - 5.8 | [6] |

| HEL | Erythroleukemia | 9.1 - 19.2 | [6] |

| K562 | Chronic Myeloid Leukemia | 9.1 - 19.2 | [6] |

GI50: The concentration of a drug that causes 50% inhibition of cell growth.

Table 2: Effect of iHCK-37 on ERK Phosphorylation in Leukemia Cell Lines

| Cell Line | iHCK-37 Concentration (µM) | Duration of Treatment | Reduction in p-ERK Levels | Reference |

| KG1a | 3 | 48 hours | Dose-dependent decrease | [6] |

| KG1a | 6 | 48 hours | Dose-dependent decrease | [7] |

| KG1a | 9 | 48 hours | Dose-dependent decrease | [6] |

| U937 | 6 | 48 hours | Observed reduction | [7] |

| K562 | 3 - 9 | Not Specified | Observed decrease | [6] |

Note: While studies confirm a dose-dependent decrease in p-ERK, specific percentage inhibition values at each concentration are not consistently reported in the publicly available literature. The data indicates a clear trend of reduced ERK phosphorylation with increasing concentrations of iHCK-37.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to evaluate the effect of iHCK-37 on the MAPK/ERK signaling pathway.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of iHCK-37 on the viability of leukemia cell lines.[3]

Materials:

-

Leukemia cell lines (e.g., KG1a, HL-60)

-

iHCK-37

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO (Dimethyl sulfoxide)

-

96-well plates

-

Incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density.

-

Treat the cells with various concentrations of iHCK-37 or vehicle (DMSO) for 48 hours.[3]

-

Add MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Caption: Workflow for assessing cell viability using the MTT assay.

Western Blotting for ERK Phosphorylation

This protocol is used to detect the levels of total ERK and phosphorylated ERK (p-ERK) in cells treated with iHCK-37.[3][8]

Materials:

-

Leukemia cell lines

-

iHCK-37

-

Lysis buffer

-

Protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-p-ERK, anti-ERK, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

ECL Western blotting detection reagents

-

Imaging system

Procedure:

-

Treat cells with iHCK-37 at various concentrations for the desired time.

-

Lyse the cells and determine the protein concentration.

-

Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using ECL reagents and an imaging system.

-

Quantify band intensities using software like ImageJ and normalize p-ERK levels to total ERK and a loading control (e.g., GAPDH).[3]

Caption: Workflow for Western blot analysis of ERK phosphorylation.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of iHCK-37 on the cell cycle distribution of leukemia cells.[3]

Materials:

-

Leukemia cell lines

-

iHCK-37

-

PBS (Phosphate-buffered saline)

-

Ethanol (70%, cold)

-

RNase A

-

Propidium Iodide (PI) staining solution

-

Flow cytometer

Procedure:

-

Treat cells with iHCK-37 for 48 hours.[3]

-

Harvest and wash the cells with PBS.

-

Fix the cells by adding cold 70% ethanol dropwise while vortexing, and incubate at -20°C for at least 2 hours.

-

Wash the cells to remove ethanol and resuspend in PBS.

-

Treat with RNase A to degrade RNA.

-

Stain the cells with Propidium Iodide.

-

Analyze the cell cycle distribution using a flow cytometer.

-

Quantify the percentage of cells in G0/G1, S, and G2/M phases.

References

- 1. Quantification of ERK Kinase Activity in Biological Samples Using Differential Sensing - PMC [pmc.ncbi.nlm.nih.gov]

- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 3. researchgate.net [researchgate.net]

- 4. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. research.pasteur.fr [research.pasteur.fr]

- 7. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Impact of iHCK-37 on Hematopoietic Stem Cells: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the current understanding of iHCK-37, a novel inhibitor of Hematopoietic Cell Kinase (HCK), and its impact on hematopoietic stem cells (HSCs). The focus is on its potential as a therapeutic agent, particularly in the context of myeloid malignancies such as Myelodysplastic Syndromes (MDS) and Acute Myeloid Leukemia (AML). This paper summarizes key quantitative data, outlines experimental methodologies, and visualizes the underlying signaling pathways and experimental workflows. The available data suggests that iHCK-37 exhibits selective anti-neoplastic activity against malignant hematopoietic cells while sparing their normal counterparts, primarily through the inhibition of the MAPK/ERK and PI3K/AKT signaling pathways.

Introduction

Hematopoietic Cell Kinase (HCK) is a member of the Src family of protein-tyrosine kinases and is predominantly expressed in hematopoietic cells.[1] Its overexpression has been implicated in the pathogenesis of myeloid neoplasms, including MDS and AML, making it a promising target for therapeutic intervention.[2][3] iHCK-37 is a novel, selective inhibitor of HCK that has been investigated for its potential to target malignant hematopoietic stem and progenitor cells.[2][3][4] This whitepaper consolidates the preclinical findings on iHCK-37, focusing on its mechanism of action and its differential effects on normal and malignant hematopoietic cells.

Mechanism of Action of iHCK-37

iHCK-37 exerts its effects by inhibiting HCK, which in turn modulates key downstream signaling pathways crucial for cell survival, proliferation, and migration.

Inhibition of Pro-Survival Signaling Pathways

Preclinical studies have consistently demonstrated that iHCK-37 treatment leads to a reduction in the activation of two major oncogenic signaling pathways:

-

MAPK/ERK Pathway: This pathway is critical for cell proliferation. iHCK-37 has been shown to decrease the phosphorylation of ERK, a key component of this pathway, in leukemia cell lines and in vivo in leukemic mouse models.[2][3] This inhibition likely contributes to the observed cell-cycle arrest in the G2/M phase in leukemia cells.[3]

-

PI3K/AKT Pathway: This pathway is a central regulator of cell survival and apoptosis. iHCK-37 treatment reduces the phosphorylation of AKT.[2][3] The downstream consequences of PI3K/AKT inhibition by iHCK-37 include an increase in the pro-apoptotic protein BAX and a decrease in the anti-apoptotic protein BCL-XL.[2][3]

Modulation of the CXCL12/CXCR4 Axis

The CXCL12/CXCR4 signaling axis is vital for the homing and retention of hematopoietic stem cells within the bone marrow niche.[4][5] iHCK-37 has been shown to interfere with this axis, leading to:

-

Reduced Chemotaxis: iHCK-37 significantly reduces the migration of leukemic cells towards a CXCL12 gradient.[4][5]

-

Decreased Actin Polymerization: The inhibitor also leads to a significant reduction in actin polymerization in leukemic cells following CXCL12 stimulation, which is essential for cell motility.[4][5]

By disrupting the interaction of leukemic cells with the protective bone marrow microenvironment, iHCK-37 may increase their sensitivity to therapeutic agents.

Quantitative Data on the Effects of iHCK-37

The following tables summarize the key quantitative findings from preclinical studies on iHCK-37.

Table 1: Effect of iHCK-37 on Leukemic Cell Lines

| Cell Line | Treatment | Dosage | Effect | Reference |

| KG1a, HL-60, HEL, K562 | iHCK-37 | 5 µM | Additive effects on reducing cell viability and increasing cell death when combined with 5-Azacytidine (1 µM) or Cytarabine (1 µM). | [1] |

| KG1a | iHCK-37 | 3, 6, 9 µM | Significant reduction in CXCL12-induced chemotaxis (average 2.9% migration with iHCK-37 vs. 21.2% in vehicle-treated cells). | [4][5] |

| U937 | iHCK-37 | 3, 6, 9 µM | Significant reduction in CXCL12-induced chemotaxis (average 2.0% migration with iHCK-37 vs. 33.3% in vehicle-treated cells). | [4][5] |

| KG1a | iHCK-37 | Not specified | Reduction in actin polymerization (0.95-fold with iHCK-37 vs. 3.36-fold in untreated cells) 30s after CXCL12 induction. | [4][5] |

| U937 | iHCK-37 | Not specified | Reduction in actin polymerization (3.12-fold with iHCK-37 vs. 4.52-fold in untreated cells) 30s after CXCL12 induction. | [4][5] |

Table 2: In Vivo Effects of iHCK-37 in a Leukemic Mouse Model

| Parameter | Treatment | Effect | Reference |

| ERK and AKT phosphorylation in bone marrow cells | iHCK-37 | Decreased phosphorylation compared to vehicle-treated mice. | [3] |

| Peripheral blood leukocyte numbers | iHCK-37 | Significant decrease after 2 days of treatment. | [3] |

Table 3: Differential Effect of iHCK-37 on Malignant vs. Normal Hematopoietic Cells

| Cell Type | Treatment | Effect | Reference |

| MDS and AML CD34-positive cells (in a 3D co-culture system) | iHCK-37 | Reduced cell numbers. | [2][3] |

| Normal CD34-positive cells (in a 3D co-culture system) | iHCK-37 | Did not affect cell numbers. | [2][3] |

| Normal peripheral blood mononuclear cells | iHCK-37 | Minor change in cell survival. | [1] |

Experimental Protocols

Detailed, step-by-step protocols for the following experiments are not fully available in the referenced literature. The descriptions below are based on the methodologies mentioned in the publications.

Cell Viability and Apoptosis Assays

-

Objective: To determine the effect of iHCK-37 on the survival and induction of apoptosis in leukemia cell lines.

-

Methodology: Leukemia cell lines (e.g., KG1a, HL-60, HEL, K562) were treated with iHCK-37 alone or in combination with other drugs like 5-Azacytidine or Cytarabine. Cell viability was likely assessed using assays such as MTT or trypan blue exclusion. Cell death and apoptosis were likely measured by flow cytometry using annexin V and propidium iodide staining.[1]

Western Blotting for Signaling Protein Phosphorylation

-

Objective: To quantify the activation state of key signaling pathways (MAPK/ERK and PI3K/AKT).

-

Methodology: Leukemia cells or bone marrow cells from treated mice were lysed, and protein concentrations were determined. Proteins were separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies specific for the phosphorylated and total forms of ERK and AKT. Secondary antibodies conjugated to a detectable marker were used for visualization and quantification.[2][3]

Transwell Migration Assay

-

Objective: To assess the effect of iHCK-37 on the chemotactic response of leukemic cells to CXCL12.

-

Methodology: Leukemic cells (e.g., KG1a, U937) were pretreated with different concentrations of iHCK-37. The cells were then placed in the upper chamber of a Transwell insert, with CXCL12 added to the lower chamber as a chemoattractant. After a defined incubation period, the number of cells that migrated to the lower chamber was quantified.[4][5]

Actin Polymerization Assay

-

Objective: To measure the effect of iHCK-37 on CXCL12-induced actin polymerization.

-

Methodology: Leukemic cells were pretreated with iHCK-37 and then stimulated with CXCL12. At different time points, the cells were fixed, permeabilized, and stained with fluorescently labeled phalloidin, which binds to F-actin. The amount of F-actin was then quantified, likely using flow cytometry.[4][5]

In Vivo Leukemia Mouse Model

-

Objective: To evaluate the in vivo efficacy of iHCK-37.

-

Methodology: A leukemic mouse model was used. After leukemia induction, mice were treated with iHCK-37 or a vehicle control. The effects of the treatment were assessed by monitoring peripheral blood leukocyte counts and by analyzing the phosphorylation status of ERK and AKT in bone marrow cells at the end of the study.[3]

Visualizations

Signaling Pathways Modulated by iHCK-37

References

- 1. researchgate.net [researchgate.net]

- 2. Novel inhibitor of hematopoietic cell kinase as a potential therapeutic agent for acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Novel inhibitor of hematopoietic cell kinase as a potential therapeutic agent for acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Hematopoietic Cell Kinase (HCK) Is a Player of the Crosstalk Between Hematopoietic Cells and Bone Marrow Niche Through CXCL12/CXCR4 Axis [frontiersin.org]

- 5. Hematopoietic Cell Kinase (HCK) Is a Player of the Crosstalk Between Hematopoietic Cells and Bone Marrow Niche Through CXCL12/CXCR4 Axis - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Antineoplastic Activity of iHCK-37

Executive Summary: This document provides a comprehensive technical overview of iHCK-37, a novel and specific inhibitor of Hematopoietic Cell Kinase (HCK). HCK, a member of the Src family of tyrosine kinases, is overexpressed in various hematological neoplasms, including Acute Myeloid Leukemia (AML) and Myelodysplastic Syndromes (MDS), where it plays a crucial role in oncogenic signaling.[1][2][3] iHCK-37 demonstrates significant antineoplastic activity by selectively targeting malignant cells, reducing cell viability, inducing apoptosis, and causing cell cycle arrest. Its mechanism of action involves the downregulation of the PI3K/AKT and MAPK/ERK signaling pathways.[1][2][3] This guide consolidates the available preclinical data, details the experimental methodologies used for its evaluation, and visualizes its mechanism and experimental workflows.

Mechanism of Action

iHCK-37 functions as a potent and specific inhibitor of HCK, a non-receptor tyrosine kinase predominantly expressed in hematopoietic cells.[4][5] In leukemia, the overexpression of HCK contributes to malignant cell viability and survival.[2][3] By inhibiting HCK, iHCK-37 effectively abrogates downstream signaling through two major oncogenic pathways: PI3K/AKT and MAPK/ERK.[1][2][6] This disruption leads to a decrease in the phosphorylation of key proteins like AKT and ERK, which are critical for cell growth, proliferation, and differentiation.[2][4][6] The inhibition of these pathways ultimately promotes apoptosis by increasing the expression of pro-apoptotic proteins like BAX and decreasing anti-apoptotic proteins such as BCL-XL.[1][2]

In Vitro Antineoplastic Activity

iHCK-37 exhibits potent antiproliferative activity across a range of leukemia cell lines. Its efficacy is demonstrated by significant reductions in cell viability and induction of cell death.

Cell Viability Inhibition

The compound effectively reduces the growth of both Acute Myeloid Leukemia (AML) and Chronic Myeloid Leukemia (CML) cell lines in a dose-dependent manner.[4] The 50% growth inhibition (GI50) values after 24 hours of treatment are summarized below.

| Cell Line | Cancer Type | GI50 (µM) |

| HL-60 | AML | 5.0 - 5.8 |

| KG1a | AML | 5.0 - 5.8 |

| U937 | AML | 5.0 - 5.8 |

| HEL | CML | 9.1 - 19.2 |

| K562 | CML | 9.1 - 19.2 |

| Table 1: Growth Inhibition (GI50) of iHCK-37 in Leukemia Cell Lines. Data sourced from MedchemExpress.[4] |

Induction of Apoptosis and Cell Cycle Arrest

Treatment with iHCK-37 leads to a significant increase in apoptosis (programmed cell death) compared to untreated cells.[2] Furthermore, it promotes cell-cycle arrest, primarily in the G2/M phase, which is likely mediated through the inhibition of the MAPK/ERK pathway.[2] Combination treatments with standard chemotherapy agents like 5-Azacytidine or Cytarabine show additive effects, enhancing the reduction in cell viability and the induction of apoptosis.[1][2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of these findings. The following sections outline the key experimental protocols used to assess the antineoplastic activity of iHCK-37.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Plating: Seed leukemia cell lines (e.g., KG1a, HL-60, HEL, K562) in 96-well plates at a specified density and incubate for 24 hours.

-

Treatment: Treat cells with various concentrations of iHCK-37 (e.g., 5 µM) or vehicle control (DMSO) and incubate for 48 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Culture and Treatment: Culture and treat cells with iHCK-37 (e.g., 5 µM) or vehicle control for 48 hours as described previously.[7]

-

Cell Harvesting: Collect the cells by centrifugation and wash them with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Data Acquisition: Analyze the stained cells using a flow cytometer. Annexin V detects externalized phosphatidylserine in early apoptotic cells, while PI enters and stains the DNA of late apoptotic or necrotic cells with compromised membranes.

-

Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic) using appropriate software.

Cell Cycle Analysis (Propidium Iodide Staining)

This method quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

-

Cell Preparation: Culture and treat cells with iHCK-37 or vehicle control for 48 hours.[7]

-

Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol to permeabilize the cell membranes.

-

Staining: Wash the fixed cells and resuspend them in a staining buffer (e.g., Pipes buffer) containing Propidium Iodide (PI) and RNase I.[7] RNase I is included to ensure that only DNA is stained.

-

Incubation: Incubate the cells in the dark to allow for DNA staining.

-

Data Acquisition: Analyze the DNA content of individual cells using a flow cytometer. The intensity of the PI fluorescence is directly proportional to the amount of DNA.

-

Analysis: Generate a histogram of DNA content and use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases.

Conclusion and Future Directions

The preclinical data strongly support the antineoplastic activity of iHCK-37 in hematological malignancies. Its targeted inhibition of HCK and subsequent downregulation of the PI3K/AKT and MAPK/ERK pathways provide a clear mechanism for its efficacy. Notably, iHCK-37 shows selective killing of malignant cells while having minimal effects on normal cells, suggesting a favorable therapeutic window.[1][2] The additive effects observed when combined with standard chemotherapies further highlight its potential as part of a combination treatment regimen for AML and MDS.[1][2] Future research should focus on comprehensive in vivo studies to evaluate its safety, pharmacokinetics, and efficacy in xenograft models, paving the way for potential clinical investigation.

References

- 1. Novel inhibitor of hematopoietic cell kinase as a potential therapeutic agent for acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Novel inhibitor of hematopoietic cell kinase as a potential therapeutic agent for acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ashpublications.org [ashpublications.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Hck (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]

- 6. Hematopoietic Cell Kinase (HCK) Is a Player of the Crosstalk Between Hematopoietic Cells and Bone Marrow Niche Through CXCL12/CXCR4 Axis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

iHCK-37: A Technical Guide to its Potential in Chronic Myeloid Leukemia Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical data and methodologies associated with iHCK-37, a potent and specific inhibitor of Hematopoietic Cell Kinase (HCK), and its emerging role in Chronic Myeloid Leukemia (CML) research. This document synthesizes key findings, presents detailed experimental protocols, and visualizes the underlying molecular pathways to support further investigation into iHCK-37 as a potential therapeutic agent for CML.

Core Concepts and Mechanism of Action

Chronic Myeloid Leukemia is a myeloproliferative neoplasm characterized by the Philadelphia chromosome, which results from a reciprocal translocation between chromosomes 9 and 22, creating the BCR-ABL1 fusion gene. The resulting BCR-ABL oncoprotein is a constitutively active tyrosine kinase that drives the pathogenesis of CML. While tyrosine kinase inhibitors (TKIs) targeting BCR-ABL are the standard of care, resistance and relapse remain significant clinical challenges.

Hematopoietic Cell Kinase (HCK), a member of the Src family of non-receptor protein tyrosine kinases, has been identified as a critical downstream effector of BCR-ABL signaling. High expression and activity of HCK are observed in CML patients, and it plays a crucial role in the survival and proliferation of leukemic cells.[1] iHCK-37 is a specific inhibitor of HCK, demonstrating a potential therapeutic window for targeting CML cells.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the in vitro efficacy of iHCK-37 in CML and other leukemia cell lines.

| Parameter | Value | Cell Line(s) | Reference |

| Ki (Kinase Inhibitory Constant) | 0.22 µM | - | [2][3] |

| GI50 (Growth Inhibition 50%) | 9.1-19.2 µM | HEL and K562 (CML) | [2] |

| GI50 (Growth Inhibition 50%) | 5.0-5.8 µM | HL60, KG1a, and U937 (AML) | [2] |

Table 1: In vitro potency and antiproliferative activity of iHCK-37.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by iHCK-37 and a typical experimental workflow for its evaluation.

HCK Signaling in CML and the Impact of iHCK-37

Caption: HCK signaling cascade in CML and the inhibitory action of iHCK-37.

Experimental Workflow for In Vitro Evaluation of iHCK-37

Caption: A typical workflow for assessing the in vitro effects of iHCK-37 on CML cells.

Detailed Experimental Protocols

The following are detailed, representative protocols for key experiments used to evaluate the efficacy of iHCK-37. These are based on standard laboratory procedures and information gathered from preclinical studies.

Cell Viability Assay (MTT Assay)

This protocol is designed to assess the effect of iHCK-37 on the viability of CML cell lines, such as K562.

Materials:

-

K562 CML cell line

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

iHCK-37 stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed K562 cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete RPMI-1640 medium.

-

Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Treatment: Prepare serial dilutions of iHCK-37 in complete medium. Add 100 µL of the iHCK-37 dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubation with Compound: Incubate the cells with iHCK-37 for 24, 48, or 72 hours.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The GI50 value can be determined by plotting cell viability against the log of the iHCK-37 concentration.

Western Blot Analysis for Phosphorylated Proteins

This protocol is for detecting the phosphorylation status of HCK, AKT, and ERK in CML cells following treatment with iHCK-37.

Materials:

-

K562 cells

-

iHCK-37

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-HCK, anti-HCK, anti-phospho-AKT, anti-AKT, anti-phospho-ERK, anti-ERK, and a loading control like anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis: Treat K562 cells with various concentrations of iHCK-37 for a specified time. After treatment, wash the cells with cold PBS and lyse them on ice with lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay kit.

-

Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.

-

SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step as in step 7.

-

Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

In Vivo CML Xenograft Model (General Protocol)

This is a general protocol for establishing a CML xenograft model in mice to evaluate the in vivo efficacy of iHCK-37. Specific parameters such as mouse strain, cell number, and iHCK-37 dosage and administration route would require optimization.

Materials:

-

Immunocompromised mice (e.g., NOD/SCID or NSG)

-

K562 cells

-

Matrigel (optional)

-

iHCK-37 formulation for in vivo administration

-

Calipers for tumor measurement

Procedure:

-

Cell Preparation: Harvest K562 cells during the exponential growth phase and resuspend them in sterile PBS or a mixture of PBS and Matrigel.

-

Tumor Cell Implantation: Subcutaneously inject approximately 5-10 x 10⁶ K562 cells into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable and reach a certain volume (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

iHCK-37 Administration: Administer iHCK-37 to the treatment group via a suitable route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group should receive the vehicle.

-

Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate the tumor volume.

-

Monitoring Animal Health: Monitor the body weight and overall health of the mice throughout the study.

-

Endpoint and Analysis: At the end of the study (due to tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry).

Conclusion

iHCK-37 presents a promising targeted therapeutic strategy for Chronic Myeloid Leukemia by specifically inhibiting HCK, a key downstream effector of the oncogenic BCR-ABL protein. The preclinical data indicate its potential to inhibit the proliferation of CML cells by downregulating critical survival and proliferation pathways, including PI3K/AKT and MAPK/ERK. The experimental protocols and pathway diagrams provided in this guide offer a comprehensive resource for researchers to further investigate and validate the therapeutic potential of iHCK-37 in CML. Further in vivo studies in CML models are warranted to fully elucidate its efficacy and safety profile.

References

The Hematopoietic Cell Kinase Inhibitor iHCK-37: A Promising Therapeutic Agent for Leukemia

This technical guide provides an in-depth overview of the effects of iHCK-37, a novel inhibitor of Hematopoietic Cell Kinase (HCK), on cell viability and apoptosis in leukemia cells. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting HCK in hematological malignancies.

Core Findings: iHCK-37's Impact on Leukemia Cells

iHCK-37 has demonstrated significant anti-neoplastic activity in various leukemia cell lines.[1][2] It effectively reduces cell viability and induces apoptosis, suggesting its potential as a targeted therapy for acute myeloid leukemia (AML) and myelodysplastic syndromes (MDS).[1][3] Notably, iHCK-37 appears to selectively target malignant cells, showing minimal effects on the apoptosis and survival rate of normal cells.[1][3]

Quantitative Analysis of Cell Viability

iHCK-37 exhibits potent anti-proliferative activity across a range of leukemia cell lines. The half-maximal growth inhibitory concentration (GI50) and half-maximal inhibitory concentration (IC50) values highlight its efficacy.

| Cell Line | Type | GI50/IC50 (µM) | Duration (hours) | Reference |

| HL-60 | Acute Promyelocytic Leukemia (APL) | 0.5 - 5.8 | 24 - 48 | [4][5] |

| KG1a | Acute Myeloid Leukemia (AML) | 2.0 - 5.8 | 24 - 48 | [4][5] |

| U937 | Histiocytic Lymphoma (AML model) | 0.3 - 5.8 | 24 - 48 | [4][5] |

| OCI-AML3 | Acute Myeloid Leukemia (AML) | 4.2 | 48 | [5] |

| MOLM13 | Acute Myeloid Leukemia (AML) | 8.5 | 48 | [5] |

| HEL | Erythroleukemia | 5.0 - 9.1 | 24 - 48 | [4][5] |

| K562 | Chronic Myeloid Leukemia (CML) | 9.1 - 19.2 | 24 - 48 | [4][5] |

| Jurkat | Acute T-cell Leukemia (ALL) | 3.9 | 48 | [5] |

| RS4;11 | Acute Lymphoblastic Leukemia (ALL) | 2.1 | 48 | [5] |

Treatment with 5 µM iHCK-37 for 48 hours significantly reduced the viability of KG1a, HL-60, HEL, and K562 cell lines.[1][6] This effect was further enhanced when iHCK-37 was used in combination with standard chemotherapy drugs like 5-Azacytidine or Cytarabine.[1]

Induction of Apoptosis

iHCK-37 treatment has been shown to significantly increase apoptosis in leukemia cells.[1] This pro-apoptotic effect is mediated through the modulation of key regulatory proteins. Specifically, iHCK-37 treatment leads to an increase in the pro-apoptotic protein BAX and a decrease in the anti-apoptotic protein BCL-XL and caspase-3 levels.[1][6]

Signaling Pathways Modulated by iHCK-37

The anti-leukemic effects of iHCK-37 are primarily attributed to its ability to inhibit the MAPK/ERK and PI3K/AKT signaling pathways, which are crucial for cell growth, proliferation, and survival in many cancers, including AML.[1]

References

- 1. Novel inhibitor of hematopoietic cell kinase as a potential therapeutic agent for acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ashpublications.org [ashpublications.org]

- 3. Novel inhibitor of hematopoietic cell kinase as a potential therapeutic agent for acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Exploring the On-Target Malignant Cell Killing Activity of iHCK-37: A Technical Guide

Abstract

This technical guide provides an in-depth overview of the novel Hematopoietic Cell Kinase (HCK) inhibitor, iHCK-37, and its on-target efficacy in killing malignant cells. Hematopoietic Cell Kinase, a member of the Src family of tyrosine kinases, is frequently overexpressed in hematological malignancies such as Myelodysplastic Syndromes (MDS) and Acute Myeloid Leukemia (AML), making it a prime therapeutic target.[1][2] iHCK-37 has demonstrated significant anti-neoplastic activity, both as a monotherapy and in combination with standard chemotherapeutic agents.[1][3] This document details the mechanism of action of iHCK-37, summarizes key quantitative data from preclinical studies, and provides comprehensive experimental protocols for its evaluation. The intended audience for this guide includes researchers, scientists, and professionals in the field of drug development.

On-Target Malignant Cell Killing Activity of iHCK-37

iHCK-37 is a potent and specific inhibitor of HCK with a Ki value of 0.22 μM.[4] Its primary on-target activity involves the direct inhibition of HCK, which is crucial for the proliferation and survival of certain cancer cells.[2][5]

As a Single Agent: Treatment with iHCK-37 has been shown to reduce the viability of leukemia cells and promote cell-cycle arrest in the G2/M phase.[3] The inhibitor also induces apoptosis in malignant cells.[3] Notably, iHCK-37 demonstrates selective efficacy, reducing the number of CD34-positive cells from MDS and AML patients while not affecting normal CD34-positive cells.[1][3]

In Combination Therapy: The anti-neoplastic activity of iHCK-37 is enhanced when used in combination with standard chemotherapy drugs such as 5-Azacytidine and Cytarabine.[3][6] This combination therapy has an additive effect on reducing the viability and increasing the death of leukemia cell lines.[3][6]

Data Presentation

Table 1: In Vitro Anti-proliferative Activity of iHCK-37

| Cell Line | Cancer Type | GI50 (μM) |

| HL-60 | Acute Promyelocytic Leukemia | 5.0 - 5.8 |

| KG1a | Acute Myeloid Leukemia | 5.0 - 5.8 |

| U937 | Histiocytic Lymphoma | 5.0 - 5.8 |

| HEL | Erythroleukemia | 9.1 - 19.2 |

| K562 | Chronic Myeloid Leukemia | 9.1 - 19.2 |

| Data sourced from MedchemExpress.[4] |

Table 2: Effects of iHCK-37 on Cell Viability and Apoptosis in Leukemia Cell Lines

| Cell Line | Treatment (48h) | Reduction in Cell Viability | Increase in Apoptosis |

| KG1a | iHCK-37 (5 µM) | Significant | Significant |

| HL-60 | iHCK-37 (5 µM) | Significant | Significant |

| HEL | iHCK-37 (5 µM) | Significant | Significant |

| K562 | iHCK-37 (5 µM) | Significant | Significant |

| KG1a | iHCK-37 (5 µM) + 5-Azacytidine (1 µM) | Additive Effect | Additive Effect |

| HL-60 | iHCK-37 (5 µM) + 5-Azacytidine (1 µM) | Additive Effect | Additive Effect |

| HEL | iHCK-37 (5 µM) + 5-Azacytidine (1 µM) | Additive Effect | Additive Effect |

| K562 | iHCK-37 (5 µM) + 5-Azacytidine (1 µM) | Additive Effect | Additive Effect |

| KG1a | iHCK-37 (5 µM) + Cytarabine (1 µM) | Additive Effect | Additive Effect |

| HL-60 | iHCK-37 (5 µM) + Cytarabine (1 µM) | Additive Effect | Additive Effect |

| HEL | iHCK-37 (5 µM) + Cytarabine (1 µM) | Additive Effect | Additive Effect |

| K562 | iHCK-37 (5 µM) + Cytarabine (1 µM) | Additive Effect | Additive Effect |

| Qualitative summary based on findings reported in "Novel inhibitor of hematopoietic cell kinase as a potential therapeutic agent for acute myeloid leukemia" and associated diagrams.[3][6] |

Mechanism of Action: Signaling Pathway Modulation

iHCK-37 exerts its anti-leukemic effects by modulating key oncogenic signaling pathways. The inhibition of HCK by iHCK-37 leads to the downregulation of the PI3K/AKT and MAPK/ERK pathways, which are critical for cell growth, proliferation, and survival in AML blasts.[3][7][8] This disruption of signaling leads to cell cycle arrest and the induction of apoptosis, evidenced by increased levels of BAX and decreased levels of BCL-XL and caspase-3.[1][3]

References

- 1. Novel inhibitor of hematopoietic cell kinase as a potential therapeutic agent for acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Hematopoietic cell kinase (HCK) as a therapeutic target in immune and cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel inhibitor of hematopoietic cell kinase as a potential therapeutic agent for acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. oncotarget.com [oncotarget.com]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Hematopoietic Cell Kinase (HCK) Is a Player of the Crosstalk Between Hematopoietic Cells and Bone Marrow Niche Through CXCL12/CXCR4 Axis [frontiersin.org]

- 8. Hematopoietic Cell Kinase (HCK) Is a Player of the Crosstalk Between Hematopoietic Cells and Bone Marrow Niche Through CXCL12/CXCR4 Axis - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Determining the GI50 of iHCK-37 in AML cell lines

Application Notes and Protocols

Topic: Determining the 50% Growth Inhibition (GI50) of iHCK-37 in Acute Myeloid Leukemia (AML) Cell Lines

Audience: Researchers, scientists, and drug development professionals.

Introduction

Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. A promising therapeutic target in AML is the Hematopoietic Cell Kinase (HCK), a member of the SRC family of cytoplasmic tyrosine kinases.[1] HCK is often overexpressed in AML patient cells and is implicated in leukemogenesis, making it a key molecule for targeted drug development.[2][3][4][5]

iHCK-37 is a novel and selective pharmacological inhibitor of HCK.[6] It has demonstrated potent anti-neoplastic activity in leukemia cells by reducing cell viability and promoting cell-cycle arrest and apoptosis.[2] This document provides detailed application notes and a comprehensive protocol for determining the 50% Growth Inhibition (GI50) of iHCK-37 in various AML cell lines, a critical step in preclinical drug evaluation.

Mechanism of Action of iHCK-37 in AML

HCK is a crucial node in several oncogenic signaling pathways. In AML, its activation contributes to uncontrolled cell proliferation and survival. iHCK-37 exerts its anti-leukemic effects by selectively binding to and inhibiting HCK, which in turn downregulates key downstream signaling cascades. Notably, inhibition of HCK by iHCK-37 leads to reduced phosphorylation and activation of the PI3K/AKT and MAPK/ERK pathways.[2][3][4] This disruption of pro-survival signaling culminates in decreased cell proliferation and the induction of apoptosis, characterized by an increased BAX to BCL-XL protein expression ratio.[2][3]

Caption: iHCK-37 inhibits HCK, blocking PI3K/AKT and MAPK/ERK signaling to reduce AML cell survival.

Summary of iHCK-37 GI50 Data in AML Cell Lines

The anti-proliferative activity of iHCK-37 has been quantified across several AML cell lines. The GI50 values represent the concentration of the compound required to inhibit cell growth by 50%. The data below is compiled from published studies.

| Cell Line | AML Subtype/Characteristic | GI50 (µM) | Citation(s) |

| HL-60 | Acute Promyelocytic Leukemia | 0.5 - 5.8 | [5][7] |

| KG1a | Myeloblast / CD34+ | 2.0 - 5.8 | [5][7] |

| U937 | Histiocytic Lymphoma / Monocytic | 0.3 - 5.8 | [5][7] |

| OCI-AML3 | Acute Myeloid Leukemia | 4.2 | [5] |

| MOLM-13 | Acute Myeloid Leukemia | 8.5 | [5] |

Note: GI50 values can vary based on experimental conditions such as incubation time, cell density, and assay method.

Protocol: GI50 Determination in AML Cell Lines

This protocol provides a step-by-step method for determining the GI50 of iHCK-37 using a standard resazurin-based cell viability assay. The principle relies on measuring the reduction in cell growth relative to an untreated control and a time-zero control.[8][9]

Experimental Workflow

Caption: Workflow for determining the GI50 value of iHCK-37 in AML cell lines.

Materials and Reagents

-

AML Cell Lines: HL-60 (ATCC® CCL-240™), KG1a (ATCC® CCL-246.1™), U937 (ATCC® CRL-1593.2™)

-

Cell Culture Medium: RPMI-1640, supplemented with 10-20% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

iHCK-37 Compound: (e.g., MedChemExpress, Cat. No. HY-111565)

-

Vehicle Control: Dimethyl sulfoxide (DMSO), cell culture grade.

-

Assay Reagent: Resazurin sodium salt (e.g., Sigma-Aldrich, Cat. No. R7017) or a commercial viability reagent (e.g., PrestoBlue™, CellTiter-Blue®).

-

Phosphate-Buffered Saline (PBS): pH 7.4.

-

Equipment:

-

Sterile 96-well flat-bottom cell culture plates (clear bottom, black or white walls recommended for fluorescence).

-

Multichannel pipette.

-

Humidified incubator (37°C, 5% CO₂).

-

Fluorescence plate reader (Excitation: ~560 nm, Emission: ~590 nm).

-

Detailed Protocol

Step 1: Cell Culture and Maintenance

-

Culture AML cell lines in suspension according to supplier recommendations in a humidified incubator.

-

Ensure cells are in the logarithmic growth phase and exhibit >95% viability before starting the experiment.

-

Perform a cell count using a hemocytometer or automated cell counter. Centrifuge cells and resuspend in fresh medium to the desired seeding density (e.g., 2 x 10⁵ cells/mL for a final concentration of 1 x 10⁴ cells/well in 50 µL).

Step 2: Preparation of iHCK-37 Solutions

-

Prepare a 10 mM stock solution of iHCK-37 in DMSO. Aliquot and store at -20°C or -80°C.

-

On the day of the experiment, create a serial dilution series from the stock solution. First, dilute the 10 mM stock to a top working concentration (e.g., 200 µM) in cell culture medium.

-

Perform a 2-fold or 3-fold serial dilution in culture medium to generate a range of concentrations (e.g., 100 µM, 50 µM, 25 µM... down to ~0.1 µM). These are your 2X working solutions.

-

Prepare a vehicle control solution containing the same final concentration of DMSO as the highest drug concentration (typically ≤ 0.5%).

Step 3: Cell Seeding and Assay Setup

-

Label two 96-well plates: one "Time-Zero (T0)" and one "Treatment Plate".

-

Using a multichannel pipette, dispense 50 µL of the cell suspension into each well of both plates (yielding 10,000 cells/well).

-

Include wells with medium only to serve as a background blank.

Step 4: Time-Zero Plate Measurement

-

Immediately after seeding, add 10 µL of resazurin solution (prepared according to manufacturer instructions) to each well of the T0 plate.

-

Incubate for 2-4 hours at 37°C.

-

Measure the fluorescence using a plate reader. This value represents the cell population at the start of the experiment (Tz).

Step 5: Treatment Plate Dosing

-

To the "Treatment Plate", add 50 µL of the 2X iHCK-37 serial dilutions to the appropriate wells.

-

Add 50 µL of the 2X vehicle control solution to the control wells (C).

-

The final volume in each well will be 100 µL.

Step 6: Incubation

-

Incubate the Treatment Plate for the desired duration (e.g., 48 or 72 hours) at 37°C with 5% CO₂.

Step 7: Cell Viability Measurement

-

After incubation, add 20 µL of resazurin solution to each well of the Treatment Plate.

-

Incubate for 2-4 hours at 37°C, protected from light.

-

Measure fluorescence (Ti for treated wells, C for control wells) using the same plate reader settings as the T0 plate.

Data Analysis and GI50 Calculation

-

Background Subtraction: Subtract the average fluorescence of the medium-only blank wells from all other readings (Tz, C, and Ti).

-

Calculate Percent Growth Inhibition (%GI): Use the following formula for each drug concentration:

-

If Ti ≥ Tz: %GI = [ (C - Ti) / (C - Tz) ] * 100

-

If Ti < Tz: %GI = [ (Tz - Ti) / Tz ] * 100

-

-

Determine GI50:

-

Plot the % Growth Inhibition on the Y-axis against the log of the iHCK-37 concentration on the X-axis.

-

Use a non-linear regression analysis (sigmoidal dose-response, variable slope) in a suitable software package (e.g., GraphPad Prism, R) to fit the curve.

-

The GI50 is the concentration of iHCK-37 that corresponds to 50% growth inhibition.

-

Data Interpretation and Troubleshooting

-

Interpretation: The GI50 value provides a quantitative measure of the drug's potency in inhibiting cell growth. A lower GI50 indicates higher potency. This value is distinct from the IC50, as it accounts for the cell count at the time of drug addition, allowing for differentiation between cytostatic (growth-arresting) and cytotoxic (cell-killing) effects.[8][10]

-

Troubleshooting:

-

High Well-to-Well Variability: Ensure homogenous cell suspension during seeding and proper mixing after reagent addition. Use high-quality, calibrated pipettes.

-

Inconsistent Results: Standardize cell passage number and ensure cells are healthy and in log-phase growth. Check incubator CO₂ and temperature levels.

-

No Dose-Response Curve: The concentration range may be too high or too low. Adjust the serial dilution range based on initial findings or published data. Ensure the compound is fully dissolved in DMSO and medium.

-

References

- 1. Hematopoietic cell kinase (HCK) as a therapeutic target in immune and cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel inhibitor of hematopoietic cell kinase as a potential therapeutic agent for acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel inhibitor of hematopoietic cell kinase as a potential therapeutic agent for acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ashpublications.org [ashpublications.org]

- 6. iHCK-37 | Hck inhibitor | Probechem Biochemicals [probechem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. biorxiv.org [biorxiv.org]

- 9. royalsocietypublishing.org [royalsocietypublishing.org]

- 10. Prospective pharmacological methodology for establishing and evaluating anti-cancer drug resistant cell lines - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for iHCK-37 Administration in a Leukemic Mouse Model

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the administration of iHCK-37, a potent and specific inhibitor of Hematopoietic Cell Kinase (HCK), in a preclinical leukemic mouse model. The information presented is intended to guide researchers in evaluating the in vivo efficacy of iHCK-37 as a potential therapeutic agent for leukemia.

Introduction

Hematopoietic Cell Kinase (HCK), a member of the Src family of tyrosine kinases, is overexpressed in various hematological malignancies, including Acute Myeloid Leukemia (AML), and is associated with poor prognosis.[1][2] iHCK-37 (also known as ASN05260065) has been identified as a selective inhibitor of HCK, demonstrating anti-neoplastic activity in leukemia cells.[1][2] In vivo studies utilizing a leukemic mouse model have shown that iHCK-37 can reduce the leukemic burden, suggesting its potential as a therapeutic agent.[1] These notes provide the necessary protocols and data for replicating and building upon these preclinical findings.

Mechanism of Action

iHCK-37 exerts its anti-leukemic effects by inhibiting HCK, which in turn downregulates key oncogenic signaling pathways. Specifically, iHCK-37 has been shown to decrease the phosphorylation of ERK and AKT in the bone marrow of leukemic mice.[1][2] This inhibition of the MAPK/ERK and PI3K/AKT pathways leads to reduced leukemia cell viability and proliferation.[1][2]

Data Presentation

The following tables summarize the quantitative data from in vivo studies of iHCK-37 in a leukemic mouse model.

Table 1: iHCK-37 In Vivo Dosing Regimen

| Compound | Molecular Weight ( g/mol ) | Doses Administered (µM) | Calculated Doses (mg/kg) | Route of Administration | Vehicle |

| iHCK-37 | 544.73[1] | 2.5, 5.0, 10.0[1] | ~0.136, ~0.272, ~0.545 | Intraperitoneal (IP)[1] | DMSO (diluted in sterile saline) |

Calculated mg/kg doses are estimates based on a 100 µL injection volume for a 25g mouse.

Table 2: Effect of iHCK-37 on Peripheral Blood Leukocyte Counts in Leukemic Mice (48-hour treatment)

| Treatment Group | Dose (µM) | Mean Leukocyte Count (x 10³/µL) | Standard Deviation |

| Vehicle (Control) | - | 49.40 | 18.80 |

| iHCK-37 | 2.5 | 17.23 | 3.01 |

| iHCK-37 | 5.0 | 13.20 | 1.13 |

| iHCK-37 | 10.0 | 26.00 | 1.20 |

Data extracted from a published study.[3] All iHCK-37 treatment groups showed a statistically significant decrease in leukocyte counts compared to the vehicle control (P < 0.05).[3]

Experimental Protocols

The following are detailed protocols for the in vivo administration of iHCK-37 in a leukemic mouse model.

Protocol 1: Preparation of iHCK-37 for In Vivo Administration

Materials:

-

iHCK-37 powder (ASN05260065)

-

Dimethyl sulfoxide (DMSO), sterile

-

Sterile phosphate-buffered saline (PBS) or 0.9% saline

-

Sterile, pyrogen-free microcentrifuge tubes

-

Sterile, pyrogen-free syringes and needles (27-30G)

Procedure:

-

Stock Solution Preparation:

-

Prepare a 100 mM stock solution of iHCK-37 by dissolving the appropriate amount of powder in sterile DMSO.[3]

-

For example, to prepare 100 µL of a 100 mM stock solution, dissolve 5.45 mg of iHCK-37 (MW: 544.73 g/mol ) in 100 µL of sterile DMSO.

-

Vortex thoroughly to ensure complete dissolution.

-

Store the stock solution at -20°C for short-term storage or -80°C for long-term storage.

-

-

Working Solution Preparation:

-

On the day of injection, thaw the iHCK-37 stock solution.

-

Prepare the final working solutions by diluting the stock solution in sterile PBS or saline to achieve the desired final concentrations (e.g., 2.5 µM, 5.0 µM, 10.0 µM).

-

Important: The final concentration of DMSO in the injected solution should be kept to a minimum (ideally below 5%) to avoid toxicity.

-

For a 100 µL injection volume, the dilutions would be as follows:

-

2.5 µM: 0.025 µL of 100 mM stock in 99.975 µL of sterile saline.

-

5.0 µM: 0.05 µL of 100 mM stock in 99.95 µL of sterile saline.

-

10.0 µM: 0.1 µL of 100 mM stock in 99.9 µL of sterile saline.

-

-

Prepare a vehicle control solution with the same final concentration of DMSO as the highest dose group.

-

Vortex the working solutions gently before drawing into syringes.

-

Protocol 2: Administration of iHCK-37 in a Leukemic Mouse Model

Animal Model:

-